Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methoxyphenyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate typically involves the condensation of 4-methoxyphenylamine with salicylic acid derivatives, followed by cyclization and esterification. One common method includes:
Condensation: Reacting 4-methoxyphenylamine with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carboxylate
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-6-carboxylate
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-8-carboxylate
Uniqueness
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the carboxylate group at the 7th position of the benzoxazole ring can lead to different chemical and biological properties compared to its isomers.
Properties
CAS No. |
906095-17-8 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-4-12(14(13)21-15)16(18)20-2/h3-9H,1-2H3 |
InChI Key |
GLTDJSMVUYYKJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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